2-methoxy-4-(methylsulfanyl)-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide
2-methoxy-4-(methylsulfanyl)-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0897115
InChI:
InChI=1S/C19H21NO4S/c1-4-5-12-8-17-18(24-11-23-17)10-15(12)20-19(21)14-7-6-13(25-3)9-16(14)22-2/h6-10H,4-5,11H2,1-3H3,(H,20,21)
SMILES:
CCCC1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)SC)OC)OCO2
Molecular Formula:
C19H21NO4S
Molecular Weight:
359.4 g/mol
2-methoxy-4-(methylsulfanyl)-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide
CAS No.:
Cat. No.: VC0897115
Molecular Formula: C19H21NO4S
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21NO4S |
|---|---|
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | 2-methoxy-4-methylsulfanyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide |
| Standard InChI | InChI=1S/C19H21NO4S/c1-4-5-12-8-17-18(24-11-23-17)10-15(12)20-19(21)14-7-6-13(25-3)9-16(14)22-2/h6-10H,4-5,11H2,1-3H3,(H,20,21) |
| Standard InChI Key | CUBZGANQRKOANI-UHFFFAOYSA-N |
| SMILES | CCCC1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)SC)OC)OCO2 |
| Canonical SMILES | CCCC1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)SC)OC)OCO2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator